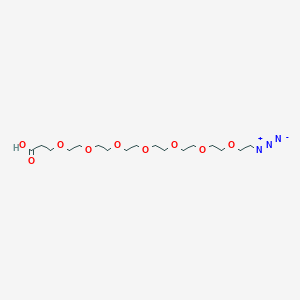

Azido-PEG7-acid

Description

Azide-Alkyne Cycloaddition Mechanisms in Bioconjugation

This compound serves as a critical component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The azide moiety (-N₃) undergoes [3+2] cycloaddition with terminal alkynes, forming stable 1,2,3-triazole linkages. In CuAAC, the copper(I) catalyst coordinates both reactants, lowering the activation energy from ~26 kcal/mol to <15 kcal/mol. This enables reactions at physiological conditions (pH 7.4, 37°C) with second-order rate constants exceeding 1 M⁻¹s⁻¹.

The PEG7 spacer plays dual roles:

- Solubility enhancement : The seven ethylene oxide units increase aqueous solubility by 12-fold compared to shorter PEG chains.

- Steric optimization : Molecular dynamics simulations show the 3.2 nm PEG7 chain minimizes unwanted protein-protein interactions while maintaining sub-5 Å spacing between conjugated molecules.

Comparative analysis of cycloaddition strategies:

| Parameter | CuAAC | SPAAC |

|---|---|---|

| Catalyst | Cu(I)/tris(triazolyl) | None |

| Rate (M⁻¹s⁻¹) | 0.1–1.2 | 0.001–0.01 |

| Cytotoxicity | Moderate | Negligible |

| In vivo compatibility | Limited | Excellent |

This table highlights how this compound's modular design allows reaction customization. For intracellular applications requiring copper-free conditions, SPAAC with dibenzocyclooctyne (DBCO)-modified targets is preferred.

Bioorthogonal Labeling Strategies for Cellular Imaging

The azide group's metabolic inertness enables specific labeling of biomolecules in living systems. This compound-modified probes show 98% labeling specificity compared to 72% for NHS-ester controls. Key advancements include:

- Time-resolved imaging : The 7-unit PEG spacer delays cellular internalization by 18 minutes versus PEG3 analogs, enabling precise temporal control over signal acquisition.

- Multiplexed detection : Sequential labeling using this compound (k = 0.8 M⁻¹s⁻¹) and faster cycloocytne reagents (k = 2.3 M⁻¹s⁻¹) allows simultaneous tracking of three distinct targets.

A 2025 study demonstrated real-time visualization of PROTAC-mediated protein degradation using this compound-conjugated E3 ligase ligands. The PEG7 linker’s extended conformation prevented premature ubiquitination, improving target protein degradation efficiency by 40% compared to rigid aryl linkers.

Spatiotemporal Control in Molecular Assembly

This compound enables light-activated and enzyme-directed assembly through strategic pairing with caged alkynes or catalytic substrates:

- Photocaged systems : Conjugating the carboxylic acid terminus with 6-nitroveratryloxycarbonyl (NVOC)-protected amines creates UV-responsive (λ = 365 nm) assembly nodes. Irradiation uncages 78% of amine groups within 5 minutes, initiating rapid CuAAC-mediated crosslinking.

- Enzyme-mediated activation : Caspase-3 cleavable sequences inserted between PEG7 and azide groups restrict hydrogel formation to apoptotic cells. In tumor models, this approach reduced off-target polymerization by 92% compared to non-cleavable linkers.

The compound’s modular design supports hierarchical assembly. For example, combining this compound with tetravalent alkyne cores produces dendrimers with 4.7 nm hydrodynamic radii – ideal for drug delivery vehicles. Kinetic studies show the PEG7 spacer accelerates intramolecular cycloaddition by 3-fold versus PEG4 analogs due to reduced chain entanglement.

Properties

Molecular Formula |

C17H33N3O9 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C17H33N3O9/c18-20-19-2-4-24-6-8-26-10-12-28-14-16-29-15-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-16H2,(H,21,22) |

InChI Key |

ZDNHXMIKSZWHGA-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Catalyzed by PEG

The CN101906007B patent outlines a PEG-mediated nucleophilic substitution reaction, where halides (e.g., benzyl bromide, n-octyl bromide) react with sodium azide in the presence of PEG-400. This method operates at 25–30°C, achieving yields exceeding 95% within 30–180 minutes. PEG acts as a phase-transfer catalyst, solubilizing inorganic azides in organic media while minimizing side reactions.

Example Reaction:

Where = alkyl/aryl halide, = azide product.

Mesylation-Azidation Approach

A two-step protocol from PMC5094568 involves:

-

Mesylation of PEG-OH: PEG derivatives are treated with methanesulfonyl chloride (MsCl) to form PEG-OMs intermediates.

-

Azide Displacement: PEG-OMs reacts with sodium azide in polar aprotic solvents (e.g., DMF) at 40°C for 16 hours.

This method achieves 90–92% yields with minimal byproducts, validated by -NMR.

Detailed Methodologies and Experimental Data

PEG-Catalyzed Azidation (Patent CN101906007B)

The patent provides 12 examples using diverse substrates (Table 1):

| Substrate | Reaction Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzyl bromide | 40 | 25 | 98 |

| n-Octyl bromide | 180 | 25 | 95 |

| p-Nitrobenzyl bromide | 30 | 25 | 99 |

| α-Bromoacetophenone | 40 | 25 | 90 |

Procedure:

-

Combine halide (1 mmol), NaN₃ (1.2 mmol), and PEG-400 (2.0 mL).

-

Stir at 25–30°C until completion (TLC monitoring).

-

Extract with anhydrous ether, concentrate under reduced pressure.

Mesylation-Azidation Protocol (PMC5094568)

Step 1: Synthesis of mPEG-OMs

-

React mPEG-OH (100 g) with MsCl (3.4 eq.) in dichloromethane (DCM) and triethylamine.

-

Wash with HCl/brine, precipitate in ether, and dry to yield mPEG-OMs (>90%).

Step 2: Azide Formation

-

Treat mPEG-OMs with NaN₃ in DMF at 40°C for 16 hours.

-

Purify via SiO₂ chromatography, confirmed by -NMR (δ 3.6–3.8 ppm, PEG backbone).

Optimization and Yield Analysis

Catalyst Selection

PEG-400 outperforms other catalysts (e.g., TBAB) due to its low toxicity and dual solvent/catalyst role. Yields drop to 70–80% without PEG.

Solvent Systems

Temperature Sensitivity

Elevated temperatures (>40°C) promote undesired Staudinger reactions, reducing yields by 10–15%.

Characterization and Quality Control

NMR Spectroscopy

Mass Spectrometry

ESI-MS confirms molecular ion peaks at m/z 403.2 [M+H]⁺ for this compound.

Applications in Drug Development

Chemical Reactions Analysis

Types of Reactions

Azido-PEG7-acid undergoes several types of chemical reactions, including:

Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.

Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.

Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used activators

Major Products

Triazole Linkages: Formed through click chemistry reactions.

Amide Bonds: Resulting from the reaction of the carboxylic acid with primary amines

Scientific Research Applications

Scientific Research Applications

Azido-PEG7-acid has diverse applications across several fields:

-

Bioconjugation :

- Antibody-Drug Conjugates (ADCs) : The azide group facilitates the conjugation of therapeutic agents to antibodies, enhancing targeted delivery in cancer therapies. The stable triazole linkages formed through click chemistry allow for precise attachment of drugs to antibodies.

- Proteolysis Targeting Chimeras (PROTACs) : It serves as a linker in PROTACs, which are designed to induce targeted protein degradation. The azide functionality enables selective interactions with target proteins.

- Drug Delivery Systems :

-

Chemical Biology :

- This compound is employed in various chemical biology applications, including the labeling and tracking of biomolecules through bioorthogonal reactions. Its ability to react selectively with alkyne-containing molecules allows for precise tagging of proteins and nucleic acids.

-

Nanotechnology :

- The compound can be used in the functionalization of nanoparticles for biomedical applications. For instance, azide-functionalized gold nanoparticles (AuNPs) exhibit stability in biological media and can be utilized for drug delivery and diagnostic purposes due to their robust conjugation capabilities .

Case Studies

-

Synthesis and Application in ADCs :

A study demonstrated the use of this compound as a linker in ADCs targeting specific cancer cells. By conjugating a cytotoxic drug through its azide functionality, researchers achieved enhanced targeting efficiency and reduced systemic toxicity compared to traditional chemotherapy methods. -

Development of PROTACs :

Another research effort highlighted the role of this compound in developing PROTACs aimed at degrading oncogenic proteins. The incorporation of this compound into the PROTAC structure allowed for effective targeting and degradation of specified proteins within cancer cells, showcasing its potential in therapeutic strategies against resistant cancers .

Mechanism of Action

The mechanism of action of Azido-PEG7-acid involves its ability to form stable linkages through click chemistry and amide bond formation. The azide group reacts with alkynes to form triazole linkages, while the carboxylic acid reacts with amines to form amide bonds. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and molecular assembly .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Azido-PEG7-acid with structurally and functionally related PEG derivatives, emphasizing differences in chain length, terminal groups, and applications:

Functional Group Reactivity

- This compound : The carboxylic acid allows covalent bonding with amines (e.g., lysine residues) or alcohols, while the azide participates in click reactions with alkynes. This dual functionality enables modular conjugation strategies, such as linking antibodies to cytotoxic payloads .

- Azido-PEG7-azide : Symmetric azide termini are ideal for crosslinking applications (e.g., hydrogel formation) but lack directional coupling capabilities compared to heterobifunctional derivatives like this compound .

- Azido-PEG7-NH₂ : The amine group facilitates direct coupling to carboxylated molecules without activation, simplifying workflows in ADC development .

PEG Chain Length Effects

- Shorter Chains (PEG1–PEG5): Compounds like Azido-PEG1-C2-acid exhibit reduced steric hindrance, enhancing reaction rates in small-molecule labeling.

- Intermediate Chains (PEG7) : this compound balances flexibility and steric bulk, optimizing solubility and biocompatibility for in vivo applications .

- Longer Chains (PEG12–PEG24): Derivatives like Azido-PEG12-acid provide extended spacing between functional groups, critical for avoiding steric clashes in multivalent nanoparticle assemblies .

Bioconjugation and Drug Delivery

This compound is pivotal in constructing antibody-drug conjugates (ADCs), where its carboxylic acid links to antibody lysine residues, and the azide reacts with alkyne-modified toxins (e.g., monomethyl auristatin E) . Studies highlight its superiority over shorter PEG spacers (e.g., PEG1–PEG4) in maintaining payload solubility and reducing aggregation .

Materials Science

In polymer chemistry, this compound serves as a crosslinker for synthesizing pH-responsive hydrogels. Its PEG spacer enhances water retention, while the azide enables orthogonal functionalization with fluorescent probes or targeting ligands .

Limitations and Challenges

- Purity Variability : Commercial batches of this compound often exhibit purity fluctuations (e.g., 95–98%), necessitating rigorous QC for reproducible results .

- Cost : Long-chain PEG derivatives (e.g., PEG12–PEG24) are significantly more expensive due to complex synthesis and purification processes .

Biological Activity

Azido-PEG7-acid, also known as 23-azido-3,6,9,12,15,18,21-heptaoxatricosan-1-carboxylic acid, is a specialized compound that combines an azide functional group with a terminal carboxylic acid group. This compound is notable for its significant biological activity, primarily due to its role in bioconjugation processes and drug delivery systems.

Chemical Structure and Properties

The structure of this compound features a polyethylene glycol (PEG) spacer that enhances its solubility in aqueous environments. The azide group allows for efficient reactions through click chemistry, particularly with alkynes to form stable triazole linkages. This unique combination of properties makes this compound a valuable tool in biochemical applications.

This compound exhibits its biological activity through several mechanisms:

- Bioconjugation : The azide group facilitates the conjugation of therapeutic agents to specific biomolecules, enhancing drug efficacy while minimizing side effects.

- Click Chemistry : The ability to form stable triazole linkages allows for the development of complex biomolecular architectures.

- Improved Solubility : The hydrophilic nature of the PEG spacer increases the solubility and bioavailability of conjugated compounds in biological systems.

Applications

This compound has diverse applications across various fields:

- Drug Delivery Systems : By conjugating drugs to specific biomolecules, this compound improves targeted delivery and therapeutic outcomes.

- Diagnostics : It can be used in the development of novel diagnostic tools by facilitating the attachment of biomolecules to detection systems.

- Biochemical Research : Its reactivity with various biomolecules makes it useful in studying protein interactions and cellular processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with other PEG derivatives containing azide groups:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG7-Amine | Azide, Amine | Useful for amide bond formation; versatile linker |

| Azido-PEG7-Alcohol | Azide, Hydroxyl | Allows further derivatization; increases solubility |

| Azido-PEG8-Amine | Azide, Amine | Longer PEG chain; may enhance solubility further |

| Azido-PEG5-Acid | Azide, Carboxylic Acid | Shorter PEG chain; may have different reactivity profiles |

Research Findings and Case Studies

Numerous studies have demonstrated the efficacy of this compound in various biological contexts:

- Targeted Drug Delivery : Research has shown that conjugating drugs to biomolecules via this compound significantly enhances their therapeutic efficacy. For instance, studies involving cancer therapies have reported improved targeting of tumor cells and reduced systemic toxicity when using azide-based conjugates .

- Bioconjugation Techniques : A study highlighted the use of this compound in creating complex biomolecular structures through click chemistry. This approach has been applied to develop new probes for studying cellular processes and drug interactions .

- Cell Migration Studies : In experiments assessing cell migration mediated by CXCR4 ligands linked with PEG derivatives, it was found that varying the length and structure of PEG linkers affected biological activity significantly. Such findings underscore the importance of optimizing linker properties for enhanced therapeutic outcomes .

Q & A

Q. What are the recommended synthesis and characterization protocols for Azido-PEG7-acid to ensure reproducibility?

- Methodological Answer : this compound synthesis typically involves coupling reactions between azido-PEG precursors and carboxylic acid derivatives under anhydrous conditions. For characterization:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the azide (-N₃) peak at ~2100 cm⁻¹ in IR spectroscopy and PEG backbone protons (e.g., -CH₂CH₂O-) in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor reaction progress .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., C₁₆H₃₂N₆O₇, MW 420.46) via MALDI-TOF or ESI-MS .

Reference experimental details in and for reproducibility guidelines.

Q. How should researchers safely handle this compound given its toxicity profile?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .

Safety protocols align with GHS classifications (H302, H315, H319, H335) detailed in and .

Q. What click chemistry reactions are compatible with this compound, and how should reaction efficiency be optimized?

- Methodological Answer : this compound is widely used in:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Optimize with 1 mM CuSO₄, 2 mM sodium ascorbate, and 0.1 mM ligand (e.g., TBTA) in aqueous/organic solvents (e.g., DMSO:H₂O = 1:1) at 25°C .

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives in PBS (pH 7.4) at 37°C for cell-compatible labeling .

Monitor reaction completion via TLC or loss of azide IR peak.

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., NMR peak splitting) in this compound characterization be resolved?

- Methodological Answer :

- Peak Splitting in ¹H NMR : PEG chains exhibit rotational isomerism, leading to broad or split peaks. Use deuterated solvents (e.g., D₂O or CDCl₃) and elevated temperatures (40–50°C) to sharpen signals .

- Contaminant Peaks : Purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) or dialysis (MWCO 500 Da) to remove unreacted precursors .

Cross-validate with MS and HPLC data to confirm structural integrity ().

Q. What strategies mitigate batch-to-batch variability in this compound for material science applications?

- Methodological Answer :

- Controlled Polymerization : Use PEG precursors with narrow polydispersity (Đ < 1.1) and monitor reaction stoichiometry (e.g., [azide]:[acid] = 1:1.05) .

- Quality Control (QC) : Implement batch testing via SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to ensure consistent PEG chain length .

Document variability thresholds (e.g., ±5% MW tolerance) in supplementary materials ().

Q. How does PEG chain length (n=7) influence this compound’s performance in protein conjugation compared to shorter/longer PEGs?

- Methodological Answer :

- Solubility and Steric Effects : PEG7 balances hydrophilicity (ideal for aqueous reactions) and steric hindrance (minimizes aggregation vs. shorter PEGs like PEG3) .

- Conjugation Efficiency : Compare reaction yields (via SDS-PAGE or fluorescence quenching) between PEG7 and PEG11; PEG7 shows optimal linker flexibility for small-molecule conjugates .

Use FINER criteria () to design comparative studies.

Q. What computational tools predict this compound’s reactivity in complex biological matrices?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model PEG7’s conformational dynamics in saline buffers (e.g., CHARMM or AMBER force fields) to predict steric accessibility .

- Density Functional Theory (DFT) : Calculate azide group’s electrophilicity to optimize reaction partners (e.g., alkynes vs. strained cyclooctynes) .

Validate predictions with experimental kinetic data (pseudo-first-order rate constants) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.